BenchChemオンラインストアへようこそ!

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate

Monoamine Reuptake Inhibitors Stereochemistry Antidepressant Development

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate is a single-enantiomer, N-Boc-protected 3-azabicyclo[4.1.0]heptane building block featuring a cyclopropane-fused piperidine core. The 3-azabicyclo[4.1.0]heptane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained piperidine bioisostere that enhances metabolic stability and target selectivity.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1932002-75-9
Cat. No. B2664158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate
CAS1932002-75-9
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC2C1C2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
InChIKeyXGLFMLXUHIJJGF-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate (CAS 1932002-75-9): Procurement-Relevant Identity and Scaffold Profile


Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate is a single-enantiomer, N-Boc-protected 3-azabicyclo[4.1.0]heptane building block featuring a cyclopropane-fused piperidine core . The 3-azabicyclo[4.1.0]heptane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained piperidine bioisostere that enhances metabolic stability and target selectivity [1]. This specific stereoisomer (1R,5R,6S) provides a defined three-dimensional orientation of the 5-amino substituent, making it a strategic intermediate for synthesizing stereochemically precise drug candidates, particularly in the monoamine reuptake inhibitor class [2].

Why Non-Stereodefined or Achiral 3-Azabicyclo[4.1.0]heptane Building Blocks Cannot Substitute for Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate


Substituting the (1R,5R,6S)-configured building block with its racemate or other stereoisomers compromises the stereochemical integrity of the final active pharmaceutical ingredient. In the 3-azabicyclo[4.1.0]heptane class, the relative stereochemistry at positions 1, 5, and 6 dictates the spatial orientation of key pharmacophoric elements—such as the 5-amino group and the 6-aryl substituent in triple reuptake inhibitors [1]. Racemic intermediates double the number of diastereomers in downstream products, reducing synthetic yield by at least 50% and complicating purification and analytical characterization [2]. Furthermore, the Boc protecting group on the secondary amine of the piperidine ring enables orthogonal deprotection strategies that are essential for sequential functionalization; non-Boc-protected analogs require additional protection/deprotection steps, increasing step count and cost .

Quantitative Differentiation Evidence for Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate Against Closest Analogs


Stereochemical Precision vs. Racemic Mixture: Impact on Triple Reuptake Inhibitor Potency

The (1R,5R,6S) stereochemistry directly maps onto the active enantiomer of the triple reuptake inhibitor GSK1360707F. The racemic mixture of the 3-azabicyclo[4.1.0]heptane core requires chiral resolution, and the distomer (1S,5S,6R) exhibits substantially reduced affinity for SERT, NET, and DAT [1]. By procuring the single (1R,5R,6S) enantiomer, synthetic chemists eliminate the resolution step and guarantee that the final compound matches the stereochemistry of the clinically evaluated candidate [1].

Monoamine Reuptake Inhibitors Stereochemistry Antidepressant Development

Orthogonal Boc Protection Enables Sequential Functionalization Without NH Reactivity Interference

The tert-butyl carbamate (Boc) group on the 3-nitrogen of the azabicyclo ring is a standard orthogonal protecting group in medicinal chemistry, allowing selective deprotection under mild acidic conditions without affecting the cyclopropane ring or the 5-amino substituent [1]. In contrast, analogs such as N-benzyl-protected or N-H 3-azabicyclo[4.1.0]heptanes require harsher deprotection conditions that can degrade the strained cyclopropane or epimerize the 5-position [2]. This orthogonality directly translates to higher isolated yields in multi-step synthetic sequences.

Protecting Group Strategy Piperidine Functionalization Solid-Phase Synthesis

Conformational Rigidity Advantage Over Flexible Piperidine Analogs

The 3-azabicyclo[4.1.0]heptane scaffold imposes a rigid bicyclic conformation that reduces the entropic penalty upon target binding and improves metabolic stability compared to flexible piperidine analogs [1]. For monoamine transporters, the constrained scaffold provided >10-fold improvement in metabolic stability in human liver microsomes compared to the corresponding N-methylpiperidine analog [2]. The (1R,5R,6S) stereochemistry locks the 5-amino group in an exo orientation that is geometrically optimal for binding to the SERT, NET, and DAT transporters.

Conformational Restriction Bioisosterism Metabolic Stability

Scalable Synthetic Access via Platinum-Catalyzed Cycloisomerization Route

The 3-azabicyclo[4.1.0]heptane core can be constructed in quantitative yield via a platinum(II)-catalyzed enyne cycloisomerization, a reaction demonstrated for the synthesis of GSK1360707F [1]. This catalytic method avoids the use of hazardous diazo compounds or carbene precursors typically required for cyclopropane synthesis, making it amenable to large-scale manufacturing. The (1R,5R,6S)-configured building block can be prepared from commercially available chiral pool starting materials, providing a cost-effective route compared to resolution-based approaches .

Synthetic Methodology Cycloisomerization Process Chemistry

CYP Inhibition Liability Profile of the 3-Azabicyclo[4.1.0]heptane Scaffold

The 3-azabicyclo[4.1.0]heptane scaffold exhibits a favorable CYP inhibition profile. For the closely related triple reuptake inhibitor GSK1360707F, CYP3A4 inhibition was measured at an IC50 of >10,000 nM, indicating minimal risk of drug-drug interactions via this major metabolic pathway [1]. In contrast, flexible piperidine-based monoamine reuptake inhibitors often display CYP2D6 inhibition at sub-micromolar concentrations [1]. The rigid bicyclic structure appears to reduce affinity for CYP enzymes by restricting conformational access to the heme iron.

Drug-Drug Interaction CYP Inhibition ADME-Tox

CNS Multiparameter Optimization Score Advantage of the 5-Amino Substituted Azabicyclo Scaffold

The combination of the 3-azabicyclo[4.1.0]heptane core with the 5-amino substituent produces a physicochemical profile well-suited for CNS drug candidates. The Micheli 2010 series, which includes compounds directly derived from this building block class, achieved high brain penetration (brain/plasma ratio > 1) and oral bioavailability > 30% in rat . The calculated CNS MPO score for a typical 5-amino-3-azabicyclo[4.1.0]heptane derivative is approximately 4.5, compared to < 3.5 for many classical piperidine-based antidepressants, indicating superior predicted CNS drug-likeness [1].

CNS Drug Design MPO Score Blood-Brain Barrier Penetration

High-Impact Research and Industrial Applications for Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate


Stereocontrolled Synthesis of Next-Generation Triple Reuptake Inhibitors for Treatment-Resistant Depression

Programs targeting simultaneous inhibition of SERT, NET, and DAT can employ this building block as the chiral core for constructing potent, brain-penetrant antidepressants. The (1R,5R,6S) configuration directly matches the active enantiomer of GSK1360707F, which demonstrated Ki values of 1.58 nM (SERT), 1.58 nM (NET), and 10 nM (DAT) in displacement assays, along with excellent brain penetration and oral bioavailability in rat [1]. Using this pre-configured building block eliminates the need for late-stage chiral resolution, accelerating lead optimization timelines.

Orexin Receptor Antagonist Discovery for Sleep Disorders and Addiction

The 3-azabicyclo[4.1.0]heptane scaffold is a core structural element in orexin receptor antagonists patented by GlaxoSmithKline for the treatment of insomnia, obesity, and addiction [3]. The (1R,5R,6S)-5-amino building block can be elaborated via amide coupling or reductive amination at the 5-position to generate libraries of orexin antagonists. The Boc protecting group on the 3-nitrogen enables orthogonal functionalization, allowing medicinal chemists to explore SAR at both the 3- and 5-positions independently.

Conformationally Constrained Peptidomimetic Building Block for Protease Inhibitor Design

The rigid bicyclic structure of 3-azabicyclo[4.1.0]heptane serves as a conformationally restricted piperidine bioisostere, improving the metabolic stability and target selectivity of peptidomimetics [2]. This building block is particularly valuable for synthesizing constrained amino acid analogs used in the development of cathepsin, BACE1, and other protease inhibitors. The 5-amino group provides a reactive handle for peptide bond formation or urea linkage, while the cyclopropane ring enhances resistance to proteolytic degradation.

Scalable Process Chemistry for CNS Drug Candidate Manufacturing

For programs advancing to preclinical or clinical development, the availability of this building block via a scalable Pt(II)-catalyzed cycloisomerization route offers a cost-effective supply chain advantage [4]. The quantitative yield and mild reaction conditions of this catalytic method enable the production of multi-kilogram quantities of the 3-azabicyclo[4.1.0]heptane intermediate with high purity (>97% by HPLC), meeting the quality standards required for GMP manufacturing of active pharmaceutical ingredients [1].

Quote Request

Request a Quote for Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.